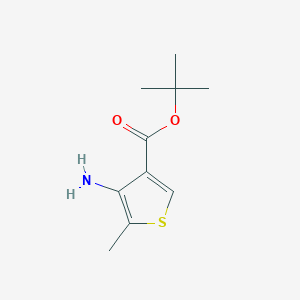![molecular formula C17H20N4O3S B2438668 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034489-25-1](/img/structure/B2438668.png)
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is a complex organic compound known for its distinct chemical structure and potential applications in various scientific fields. This compound belongs to the class of ureas, which are derivatives of carbamides featuring a typical carbonyl functional group attached to two amine residues.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea generally involves a multi-step process:
Formation of Intermediate: : Initially, the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole core is synthesized through the nitration of methylbenzo[c][1,2,5]thiadiazole followed by oxidation.
Alkylation Step: : The intermediate is then subjected to an alkylation reaction with an appropriate ethylating agent to attach the ethyl group.
Urea Formation: : Finally, the alkylated product is reacted with o-tolyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound typically follows similar steps but with optimized conditions to ensure high yield and purity. Factors such as temperature control, choice of solvents, and catalysts play a crucial role in scaling up the synthesis process efficiently.
化学反応の分析
Types of Reactions: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea is known to undergo various chemical reactions, including:
Oxidation: : The methyl group on the benzo[c][1,2,5]thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: : The compound may undergo reduction reactions affecting the carbonyl and thiazole moieties.
Substitution: : The benzene ring allows for electrophilic aromatic substitution reactions.
Oxidation: : Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: : Friedel-Crafts reagents like aluminum chloride and acetyl chloride are often employed.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives and substituted urea compounds, each with potential for further functionalization.
科学的研究の応用
Chemistry:
Catalysis: : The compound's structure allows it to act as a ligand in coordination chemistry, forming complex catalysts for various organic reactions.
Organic Synthesis: : Its reactive nature makes it a useful intermediate in the synthesis of more complex molecules.
Biological Probes: : It can be used as a fluorescent probe due to its heterocyclic structure, which is often involved in biological imaging studies.
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its structural similarity to urea-based inhibitors.
Therapeutic Agents: : Research explores its potential as a therapeutic agent, targeting specific pathways in disease treatment.
Materials Science: : Utilized in the development of advanced materials, including polymers and composites, owing to its robust chemical structure.
作用機序
The mechanism by which 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea exerts its effects largely depends on its application:
Molecular Targets: : Inhibits specific enzymes by mimicking substrate structures or blocking active sites.
Pathways Involved: : Engages in pathways related to oxidation-reduction processes and enzyme regulation.
類似化合物との比較
Similar Compounds: 1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)urea can be compared to other urea derivatives and benzothiadiazole-containing compounds such as:
1-(2-(benzo[c][1,2,5]thiadiazol-1-yl)ethyl)-3-phenylurea
3-(2-(benzo[c][1,2,5]thiadiazol-5-yl)ethyl)-1-phenylurea
Uniqueness: This compound stands out due to the specific placement and nature of its substituents, which confer unique chemical reactivity and biological activity profiles, making it particularly useful in specialized research applications.
特性
IUPAC Name |
1-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-13-7-3-4-8-14(13)19-17(22)18-11-12-21-16-10-6-5-9-15(16)20(2)25(21,23)24/h3-10H,11-12H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIWKUKCJHSTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2438589.png)


![8-(3-chloro-4-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)

![2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2438595.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)
![3-methoxy-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2438598.png)
![3-methyl-7-(3-methylbenzyl)-8-[(3,3,5-trimethylcyclohexyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2438601.png)

![ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/new.no-structure.jpg)

